2-chloro-N-{1-[(4-fluorophenyl)(hydroxy)methyl]cyclopentyl}acetamide
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Overview
Description
2-chloro-N-{1-[(4-fluorophenyl)(hydroxy)methyl]cyclopentyl}acetamide is an organic compound with the molecular formula C14H17ClFNO It is a derivative of acetamide and contains a cyclopentyl group substituted with a 4-fluorophenyl and a hydroxymethyl group
Preparation Methods
The synthesis of 2-chloro-N-{1-[(4-fluorophenyl)(hydroxy)methyl]cyclopentyl}acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the cyclopentyl intermediate: The cyclopentyl group is prepared by reacting cyclopentanone with a suitable reagent to introduce the hydroxymethyl group.
Introduction of the 4-fluorophenyl group: The 4-fluorophenyl group is introduced through a nucleophilic substitution reaction using a fluorinated benzene derivative.
Acetamide formation: The final step involves the reaction of the intermediate with chloroacetyl chloride to form the desired acetamide compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-chloro-N-{1-[(4-fluorophenyl)(hydroxy)methyl]cyclopentyl}acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can undergo reduction reactions to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-{1-[(4-fluorophenyl)(hydroxy)methyl]cyclopentyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-{1-[(4-fluorophenyl)(hydroxy)methyl]cyclopentyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-chloro-N-{1-[(4-fluorophenyl)(hydroxy)methyl]cyclopentyl}acetamide can be compared with other similar compounds, such as:
2-Chloro-N-[cyclopentyl(4-fluorophenyl)methyl]acetamide: This compound lacks the hydroxymethyl group, which may affect its reactivity and biological activity.
N-(4-fluorophenyl)-2-chloroacetamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-[1-[(4-fluorophenyl)-hydroxymethyl]cyclopentyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO2/c15-9-12(18)17-14(7-1-2-8-14)13(19)10-3-5-11(16)6-4-10/h3-6,13,19H,1-2,7-9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHAVYZKELZWOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(C2=CC=C(C=C2)F)O)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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